13-[(2S,3R)-3-pent-2-enyloxiran-2-yl]trideca-5,8,11-trienoic acid
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Overview
Description
13-[(2S,3R)-3-pent-2-enyloxiran-2-yl]trideca-5,8,11-trienoic acid is a long-chain fatty acid with an aliphatic tail containing 13 to 21 carbon atoms . This compound is known for its unique structure, which includes an oxirane ring and multiple double bonds, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[(2S,3R)-3-pent-2-enyloxiran-2-yl]trideca-5,8,11-trienoic acid typically involves the following steps:
Formation of the Aliphatic Chain: The aliphatic chain is constructed through a series of elongation and desaturation reactions.
Introduction of the Oxirane Ring: The oxirane ring is introduced via an epoxidation reaction, often using peracids or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
13-[(2S,3R)-3-pent-2-enyloxiran-2-yl]trideca-5,8,11-trienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
13-[(2S,3R)-3-pent-2-enyloxiran-2-yl]trideca-5,8,11-trienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a model compound in reaction mechanism studies.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 13-[(2S,3R)-3-pent-2-enyloxiran-2-yl]trideca-5,8,11-trienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in lipid metabolism and signaling.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
8,11-Tridecadienoic acid, 13-(3-pentyl-2-oxiranyl)-, methyl ester: Similar structure but with a methyl ester group.
14,15-Epoxy-5,8,11-eicosatrienoic acid: Another long-chain fatty acid with an oxirane ring.
Uniqueness
13-[(2S,3R)-3-pent-2-enyloxiran-2-yl]trideca-5,8,11-trienoic acid is unique due to its specific configuration and the presence of multiple double bonds, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
13-[(2S,3R)-3-pent-2-enyloxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/t18-,19+/m1/s1 |
InChI Key |
RGZIXZYRGZWDMI-MOPGFXCFSA-N |
Isomeric SMILES |
CCC=CC[C@@H]1[C@@H](O1)CC=CCC=CCC=CCCCC(=O)O |
Canonical SMILES |
CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
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